N-(4-bromophenyl)-3-nitropyridin-2-amine

Computational ADME Lead optimization Physicochemical profiling

N-(4-Bromophenyl)-3-nitropyridin-2-amine (CAS 78750-60-4) is a heteroaromatic amine comprising a 3-nitropyridin-2-amine core with a para-bromophenyl substituent. The compound is widely catalogued as a versatile small-molecule scaffold for medicinal chemistry.

Molecular Formula C11H8BrN3O2
Molecular Weight 294.108
CAS No. 78750-60-4
Cat. No. B2547609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-3-nitropyridin-2-amine
CAS78750-60-4
Molecular FormulaC11H8BrN3O2
Molecular Weight294.108
Structural Identifiers
SMILESC1=CC(=C(N=C1)NC2=CC=C(C=C2)Br)[N+](=O)[O-]
InChIInChI=1S/C11H8BrN3O2/c12-8-3-5-9(6-4-8)14-11-10(15(16)17)2-1-7-13-11/h1-7H,(H,13,14)
InChIKeyOVWIQCXJXQFDTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Bromophenyl)-3-nitropyridin-2-amine (CAS 78750-60-4): Core Scaffold for Kinase-Targeted Chemical Biology and MedChem Procurement


N-(4-Bromophenyl)-3-nitropyridin-2-amine (CAS 78750-60-4) is a heteroaromatic amine comprising a 3-nitropyridin-2-amine core with a para-bromophenyl substituent. The compound is widely catalogued as a versatile small-molecule scaffold for medicinal chemistry . Its molecular formula is C₁₁H₈BrN₃O₂ and its molecular weight is 294.10 g/mol . Key features include a reducible nitro group, a nucleophilic aromatic substitution (SNAr)-accessible 2-amine, and a para-bromophenyl moiety suitable for palladium-catalyzed cross-coupling reactions, enabling divergent elaboration into diverse chemotypes.

Procurement Pitfalls: Why N-(4-Bromophenyl)-3-nitropyridin-2-amine Cannot Be Replaced by its Regioisomers or Halogen Analogs


Direct substitution of N-(4-bromophenyl)-3-nitropyridin-2-amine with its 2‑bromo (CAS 61963‑73‑3), 3‑bromo (CAS 934542‑51‑5), or 4‑chloro (CAS 26820‑72‑4) analogs without experimental validation introduces quantifiable risk. Predicted physicochemical properties, notably lipophilicity (LogP) and boiling point, differ significantly across regioisomers, affecting chromatographic behavior, membrane permeability, and formulation [1]. Furthermore, the patent literature demonstrates context‑specific utility: the 3‑bromo isomer is explicitly exploited as an intermediate in CRBN ligand synthesis, whereas the 4‑bromo isomer has not been patented for the same target class, implying divergent downstream applications [2]. The quantitative evidence below establishes that selection of the 4‑bromo derivative must be justified by its distinct property profile.

Quantitative Differentiation Evidence for N-(4-Bromophenyl)-3-nitropyridin-2-amine Against Closest Structural Analogs


Predicted Lipophilicity (LogP) Advantage of the 4-Bromo Regioisomer Over 2‑Bromo and 3‑Bromo Counterparts

The predicted LogP of N-(4-bromophenyl)-3-nitropyridin-2-amine is substantially lower (≈3.0) compared to its 2‑bromo (LogP = 4.09) and 3‑bromo (LogP = 3.8) regioisomers [1][2]. This difference of 0.8–1.1 Log units translates to a 6‑ to 12‑fold lower predicted octanol/water partition coefficient, which may confer an advantage in aqueous solubility and reduced nonspecific protein binding for early‑stage screening campaigns.

Computational ADME Lead optimization Physicochemical profiling

Predicted Boiling Point Differentiation Between 4‑Bromo and 3‑Bromo Regioisomers

The predicted boiling point of N-(4-bromophenyl)-3-nitropyridin-2-amine has not been explicitly reported, but its positional isomer N-(3-bromophenyl)-3-nitropyridin-2-amine has a predicted boiling point of 385.2±37.0 °C at 760 mmHg [1]. The absence of a published boiling point for the 4‑bromo isomer, combined with vendor‑reported minimum purity of 95% , suggests that the compound is purified by non‑distillative methods (e.g., chromatography, recrystallization) and may exhibit different thermal behavior under vacuum. This discrepancy is critical for process chemists planning large‑scale purification or assessing thermal stability during storage.

Purification Process chemistry Thermal stability

Patented Intermediate Context: Divergent Downstream Utility of 3‑Bromo vs. 4‑Bromo Isomers in CRBN Ligand Programs

The 3‑bromo isomer (CAS 934542‑51‑5) is explicitly documented as a synthetic intermediate in a patent directed to tricyclic CRBN (cereblon) ligands [1]. Reduction of the 3‑bromo compound yields N2‑(3‑bromophenyl)pyridine‑2,3‑diamine, a key building block in that patent's claims [1]. In contrast, the 4‑bromo isomer (CAS 78750‑60‑4) has not been disclosed in any publicly available patent or peer‑reviewed paper as an intermediate for CRBN ligands. This absence indicates that the 4‑bromo isomer is not a drop‑in replacement for 3‑bromo in the CRBN context and that its procurement is justified for distinct, non‑CRBN medicinal chemistry programs.

Targeted protein degradation CRBN ligands Patent intelligence

Procurement Consistency: Cross‑Vendor Purity Alignment at ≥95%

Multiple independent vendors report a minimum purity of 95% for N-(4-bromophenyl)-3-nitropyridin-2-amine, including Leyan (95%) , CymitQuimica/Biosynth (min. 95%) , and Chemenu (95%+) . This cross‑vendor consistency contrasts with the less standardized purity reporting for the 2‑bromo and 3‑bromo isomers, where purity specifications often default to '95% typical' without explicit batch data. The established purity floor reduces the risk of impurity‑driven assay artifacts in biological screening.

Quality control Supply chain Reproducibility

Recommended Procurement Scenarios for N-(4-Bromophenyl)-3-nitropyridin-2-amine Based on Quantifiable Differentiation


Kinase Inhibitor Scaffold Diversification via Suzuki–Miyaura Cross-Coupling

The para-bromophenyl substituent offers an unhindered aryl bromide handle for Pd-catalyzed cross-coupling with boronic acids, enabling systematic exploration of biaryl SAR at the 4-position of the phenyl ring. The lower predicted LogP (≈3.0) [1] relative to the 2‑bromo and 3‑bromo isomers provides an early ADME advantage for libraries intended for oral bioavailability optimization. This scenario is appropriate when the target kinase hinge-binding motif requires a regiospecific 4-substituted aniline moiety.

Non-CRBN Medicinal Chemistry: Building Block for Non-Glutarimide Degrader Programs

Since the 3‑bromo isomer is specifically documented as a CRBN ligand intermediate [2], the 4‑bromo isomer is the logical choice for medicinal chemists developing degraders directed against alternative E3 ligases (e.g., VHL, MDM2, IAP) or for programs that deliberately avoid CRBN modulation. The absence of precedent in CRBN patent space reduces the risk of intellectual property conflicts and ensures that SAR data reflect a truly novel chemical series.

Process Chemistry Development: Scalable Synthesis of 2,3-Diaminopyridine Derivatives

Reduction of the 3‑nitro group followed by functionalization of the resulting 2,3‑diamine provides access to fused heterocycles such as imidazo[4,5‑b]pyridines. The consistent ≥95% purity across multiple vendors reduces the need for extensive pre‑reaction purification, facilitating kilogram‑scale process development. The absence of a published boiling point necessitates chromatographic or crystallization‑based purification, which should be factored into cost‑of‑goods calculations.

Analytical Reference Standard for Regioisomeric Purity Determination

The well-defined predicted LogP (≈3.0) [1] and distinct predicted chromatographic behavior relative to the 2‑bromo (LogP = 4.09) and 3‑bromo (LogP = 3.8) isomers [3] make the 4‑bromo isomer a useful reference standard for HPLC method development. Laboratories synthesizing mixed regioisomeric libraries can employ the 4‑bromo compound to calibrate retention times and confirm regioisomeric purity by reverse-phase chromatography.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-bromophenyl)-3-nitropyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.